

# Physical and chemical properties of Corydalin

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## Compound of Interest

Compound Name: *Corydalin*  
Cat. No.: B1669446

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An In-depth Technical Guide to the Physical and Chemical Properties of **Corydaline**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and pharmacological properties of **Corydaline**, an isoquinoline alkaloid of significant interest. The information is compiled to serve as a technical resource for professionals engaged in research, discovery, and development within the pharmaceutical and life sciences sectors.

## Chemical Identity and Physical Properties

**Corydaline** is a naturally occurring alkaloid primarily isolated from the tubers of various plants in the *Corydalis* genus.<sup>[1][2][3]</sup> It is recognized for a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.<sup>[3]</sup>

Table 1: Physicochemical Properties of **Corydaline**

Property	Value	Source(s)
IUPAC Name	(13S,13aR)-2,3,9,10-tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline	[1][4]
CAS Number	518-69-4	[1][4][5]
Molecular Formula	C <sub>22</sub> H <sub>27</sub> NO <sub>4</sub>	[1][2][4][5]
Molar Mass	369.46 g/mol	[1][4]
Appearance	White to off-white powder; Prisms from alcohol	[2][6]
Melting Point	135 °C	[5][6]
Boiling Point	499.57 °C (Rough Estimate)	[5]
Optical Rotation	[ $\alpha$ ]D <sup>20</sup> +311° (c = 0.8 in alcohol)	[5][6]
UV Maximum ( $\lambda_{\text{max}}$ )	396 nm	[6]

Table 2: Solubility Profile of **Corydaline**

Solvent	Solubility	Source(s)
Water	Practically insoluble / Slightly soluble	[6]
DMSO	10 mM; 55 mg/mL (Sonication recommended)	[2][7]
Chloroform	Soluble	[6]
Methanol	Sparingly soluble	[6]
Ethanol	Sparingly soluble	[6]
Ether	Moderately soluble	[6]

## Spectroscopic and Structural Data

The structural elucidation of **Corydaline** has been accomplished through various spectroscopic and crystallographic techniques.

Table 3: Spectroscopic and Crystallographic Data Summary

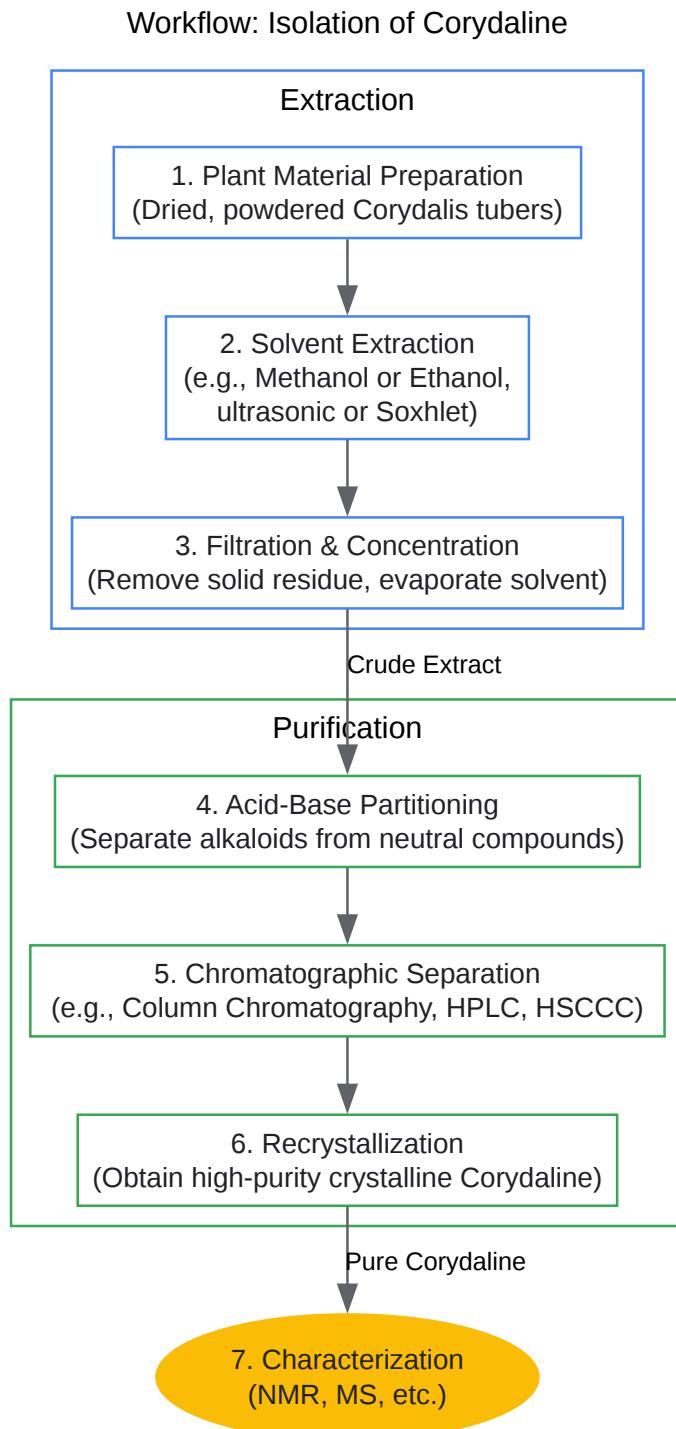
Technique	Key Findings / Data Reference	Source(s)
<sup>1</sup> H and <sup>13</sup> C NMR	Spectral data available in various deuterated solvents (e.g., CDCl <sub>3</sub> , CD <sub>3</sub> OD).	[8][9][10]
Mass Spectrometry	Characteristic fragmentation patterns observed via ESI-MS/MS and GC/MS (EI). Retro-Diels-Alder (RDA) reaction is a key fragmentation pathway.	[11][12]
UV-Vis Spectroscopy	Maximum absorbance ( $\lambda_{\text{max}}$ ) recorded at 396 nm.	[6]
X-ray Crystallography	Crystal structure determined, revealing a monoclinic system with space group P2 <sub>1</sub> . Ring B adopts a half-chair conformation.	[13]

## Experimental Protocols

This section outlines generalized methodologies for the isolation, purification, and characterization of **Corydaline**, based on established procedures for related alkaloids.

### Isolation from Natural Sources (e.g., *Corydalis yanhusuo*)

The isolation of **Corydaline** typically involves extraction from the dried and powdered tubers of *Corydalis* species.



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Caption: Generalized workflow for the isolation and purification of **Corydaline**.

Methodology:

- Extraction: The powdered plant material is extracted with an organic solvent like methanol or ethanol. Techniques such as Soxhlet extraction or ultrasonication are commonly used to enhance efficiency.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction from neutral and acidic components.
- Chromatography: The enriched alkaloid extract is purified using chromatographic techniques. Column chromatography with silica gel or alumina is often the first step, followed by preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final purification.[14]
- Recrystallization: The purified **Corydaline** is recrystallized from a suitable solvent (e.g., ethanol) to yield a high-purity crystalline product.[14]

## Characterization by LC-MS/MS

Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-Q-TOF-MS/MS) is a powerful technique for the identification and characterization of **Corydaline** in complex mixtures.

Table 4: Typical LC-MS/MS Parameters for **Corydaline** Analysis

Parameter	Typical Value / Condition	Source(s)
LC Column	C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 $\mu$ m)	<a href="#">[15]</a>
Mobile Phase A	0.1% Formic acid in water	<a href="#">[15]</a>
Mobile Phase B	Acetonitrile	<a href="#">[15]</a>
Flow Rate	0.3 - 0.4 mL/min	<a href="#">[15]</a>
Column Temp.	35 - 40 °C	<a href="#">[15]</a>
Ionization Mode	Positive Electrospray Ionization (ESI+)	<a href="#">[16]</a>
MS/MS Scan Mode	Product Ion Scan or Multiple Reaction Monitoring (MRM)	<a href="#">[16]</a>
Collision Energy	Ramped (e.g., 10-40 eV)	

Fragmentation: In the MS/MS spectrum, the protonated molecule  $[M+H]^+$  at  $m/z$  370.20 is observed. Characteristic product ions are formed through a Retro-Diels-Alder (RDA) reaction, yielding key fragments at  $m/z$  192 and 179, which are indicative of the tetrahydroprotoberberine scaffold.[\[11\]](#)[\[12\]](#)

## Pharmacological Properties and Signaling Pathways

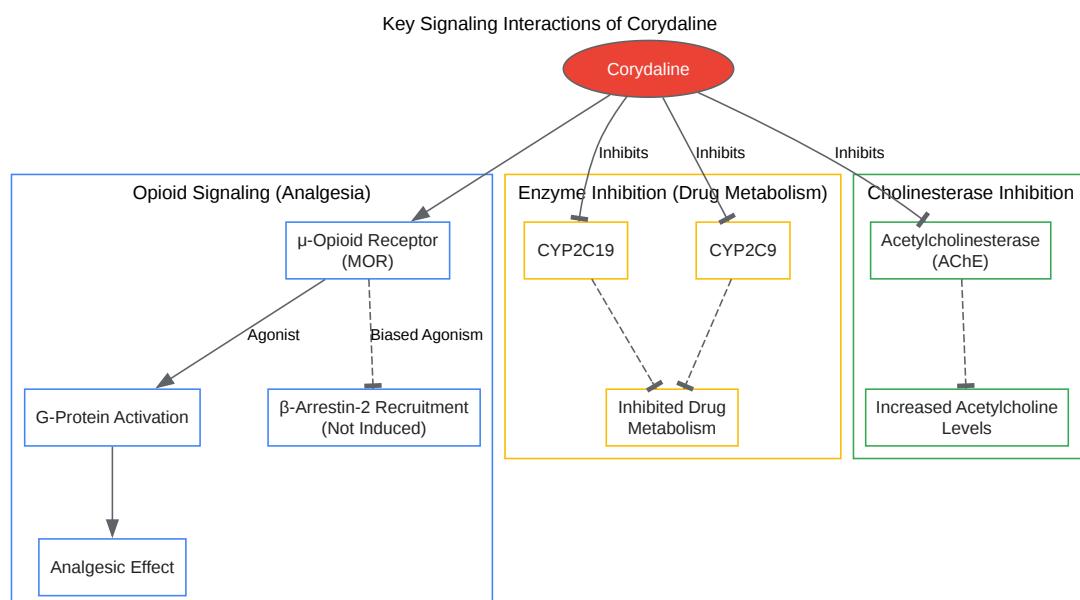
**Corydaline** exhibits a wide range of biological activities by modulating multiple molecular targets and signaling pathways.

### Key Pharmacological Activities

- Analgesic/Antinociceptive: **Corydaline** demonstrates significant pain-relieving effects, which are mediated, in part, through its activity as a  $\mu$ -opioid receptor (MOR) agonist.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Acetylcholinesterase (AChE) Inhibition: It acts as an inhibitor of AChE, suggesting potential applications in neurological disorders.[\[1\]](#)[\[20\]](#)

- Gastrointestinal Modulation: The compound promotes gastric emptying and intestinal transit, making it a candidate for treating functional dyspepsia.[1][2][7]
- Enzyme Inhibition: **Corydaline** potently inhibits key drug-metabolizing enzymes, particularly Cytochrome P450 isoforms CYP2C19 and CYP2C9, indicating a high potential for drug-drug interactions.[21]
- Anti-allergic Activity: It has been shown to inhibit mast cell-dependent smooth muscle contraction.[1][2]

## Signaling Pathway Interactions



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Caption: Overview of **Corydaline**'s interactions with key molecular targets.

Mechanism Details:

- $\mu$ -Opioid Receptor (MOR): **Corydaline** acts as a G protein-biased agonist at the MOR. It activates the G protein signaling pathway responsible for analgesia but does not significantly induce the recruitment of  $\beta$ -arrestin-2.[18][19] This biased agonism is a highly sought-after profile for developing novel opioid analgesics with potentially fewer side effects like respiratory depression and constipation.[19]
- Cytochrome P450 Inhibition: In vitro studies using human liver microsomes have shown that **Corydaline** is a potent inhibitor of CYP2C19 ( $K_i = 1.7 \mu\text{M}$ ) and CYP2C9 ( $K_i = 7.0 \mu\text{M}$ ).[21] This suggests that co-administration of **Corydaline** with drugs metabolized by these enzymes could lead to significant pharmacokinetic interactions. Moderate inhibition of UGT1A1 and UGT1A9 was also observed.[21]
- Acetylcholinesterase (AChE) Inhibition: **Corydaline** inhibits AChE with an  $IC_{50}$  of  $15 \mu\text{M}$ , leading to increased levels of acetylcholine in the synapse.[1] This mechanism underlies its potential for treating cognitive decline and other neurological conditions.

## Summary and Conclusion

**Corydaline** is a well-characterized isoquinoline alkaloid with a defined physicochemical profile and a diverse range of pharmacological activities. Its primary mechanisms of action, including biased  $\mu$ -opioid receptor agonism and potent inhibition of major drug-metabolizing enzymes, make it a compelling molecule for further investigation. The data and protocols presented in this guide offer a foundational resource for researchers in pharmacology and drug development exploring the therapeutic potential of **Corydaline** and its derivatives. Professionals should pay close attention to its potential for drug-drug interactions via CYP450 inhibition during preclinical and clinical development.

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